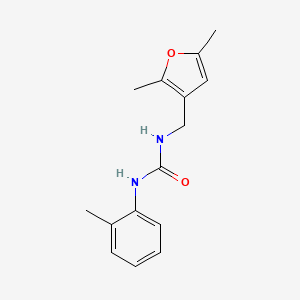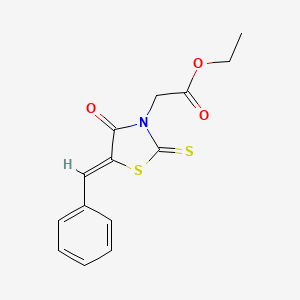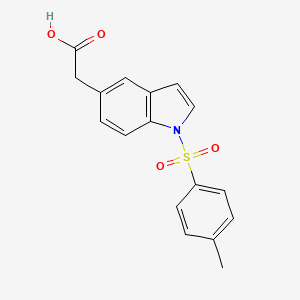
3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide, is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 4-chlorophenyl group and the oxadiazole ring are present in the compounds discussed in the papers, which are associated with antiviral and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps starting from 4-chlorobenzoic acid. In one of the papers, a six-step synthesis is described, which includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield sulfonamide derivatives . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, particularly the formation of the sulfonyl group and the attachment of the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of the compound includes several key functional groups: a sulfonyl group attached to a 4-chlorophenyl moiety, an oxadiazole ring, and a tetrahydronaphthalene group. These groups are known to influence the biological activity of the molecule. The presence of the oxadiazole ring, in particular, is a common feature in compounds with reported anticancer activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound may also undergo reactions typical for sulfonamides and oxadiazoles. This includes the potential for nucleophilic substitution reactions at the sulfonyl group and electrophilic substitution at the aromatic rings .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of similar compounds can be inferred. Sulfonamides typically have good solubility in polar solvents and may exhibit solid-state stability. The oxadiazole ring can contribute to the rigidity of the molecule and potentially affect its ability to interact with biological targets. The presence of the 4-chlorophenyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity .
科学的研究の応用
Synthesis and Therapeutic Potential A study by Rehman et al. (2018) focused on the synthesis of new N-substituted derivatives of a compound with a similar structure, aimed at evaluating new drug candidates for Alzheimer’s disease. This research underscores the importance of chemical modifications in enhancing biological activity and therapeutic potential (Rehman et al., 2018).
Anticancer Properties Another relevant study involves the synthesis of derivatives with the aim of developing antithromboxane therapies. The study by Wang et al. (2014) reveals the potential of such compounds to inhibit thromboxane A2 receptor signaling, suggesting a promising lead for the development of anticancer therapies (Wang et al., 2014).
Structural and Molecular Docking Studies Further, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, highlighting the significance of understanding molecular orientations and interactions within biological systems (Al-Hourani et al., 2015).
Herbicidal Activity Research by Hosokawa et al. (2001) on the synthesis of optically active derivatives showcased their herbicidal activity, demonstrating the diverse applications of such compounds beyond human health, into agricultural practices (Hosokawa et al., 2001).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBUIQJCZWEWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)
![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)


![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)
![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)


![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)

